N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a complex organic compound characterized by its unique structural features, which include an imidazole ring, a thiazole ring, and an aniline group. The compound is identified by the CAS number 241132-52-5 and has a molecular formula of C14H12ClN3S with a molar mass of 289.78 g/mol. Its synthesis often involves the condensation of specific precursors under controlled conditions to ensure high yield and purity .
The compound is primarily sourced from chemical synthesis in laboratory and industrial settings. It can be synthesized from commercially available starting materials, including 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and aniline derivatives. Various patents and scientific literature describe methods for its preparation and potential applications in medicinal chemistry .
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine falls under the category of heterocyclic compounds due to its incorporation of nitrogen and sulfur in its rings. It is also classified as an amine because of the presence of the methanamine functional group. Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmaceutical research .
The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves a condensation reaction. The general steps are:
The reaction typically requires careful control of temperature and reaction time to optimize yield. Continuous flow reactors may be utilized in industrial settings for better scalability and efficiency in production .
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine can participate in various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used during the reactions .
The mechanism of action for N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine involves its interaction with specific biological targets. It may modulate enzyme activity or bind to receptors within biological systems, leading to various physiological effects. The precise molecular pathways activated by this compound are still under investigation but are crucial for understanding its potential therapeutic applications .
Key chemical properties include:
These properties are significant for its handling and application in laboratory settings .
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has potential applications in various scientific fields:
Research continues into its efficacy and safety profiles for therapeutic use, making it a valuable compound within medicinal chemistry contexts .
The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine requires sequential construction and functionalization of the imidazothiazole core. The foundational step involves cyclization between 2-aminothiazole derivatives and α-haloketones to form the imidazo[2,1-b]thiazole scaffold. This intermediate undergoes Vilsmeier-Haack formylation at the C5 position using phosphoryl chloride and dimethylformamide, introducing an aldehyde group essential for subsequent Schiff base formation [1] .
Purification at each stage is critical due to the reactivity of intermediates. The 5-carbaldehyde derivative is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) before condensation. Key synthetic intermediates and their characteristics include:
Table 1: Key Synthetic Intermediates
Intermediate | Function | Characterization (Key Signatures) |
---|---|---|
6-Chloroimidazo[2,1-b]thiazole | Core scaffold | ¹H NMR: δ 7.42 (s, 1H, H-2), 7.88 (s, 1H, H-5) |
6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde | Electrophilic center for Schiff base | IR: 1695 cm⁻¹ (C=O stretch); ¹H NMR: δ 9.98 (s, 1H, CHO) |
4-Methylbenzylamine | Nucleophile for condensation | ¹H NMR: δ 7.15 (d, 2H, ArH), 4.42 (s, 2H, CH₂) |
Final functionalization employs the carbaldehyde intermediate’s reactivity with 4-methylbenzylamine under dehydrating conditions [1] .
The methylene linkage (─CH=N─) forms via nucleophilic addition-elimination between the imidazothiazole-5-carbaldehyde and 4-methylbenzylamine. This reversible reaction achieves high yields (>85%) through azeotropic removal of water using toluene reflux or molecular sieves [6]. Kinetic studies reveal second-order kinetics, with rate constants highly dependent on electronic effects: electron-donating groups (e.g., 4-methylphenyl) enhance amine nucleophilicity, accelerating imine formation.
Catalysis is essential for suppressing side products. Lewis acids (e.g., titanium tetrachloride) coordinate with the aldehyde oxygen, increasing carbonyl electrophilicity. Alternatively, Brønsted acids (e.g., p-toluenesulfonic acid) protonate the carbonyl, though they risk protonating the imidazothiazole nitrogen, necessitating precise pH control [6]. The resulting imine adopts an (E)-configuration confirmed by NMR coupling constants (³Jₕₕ = 12–14 Hz) and X-ray crystallography in analogous compounds .
Chlorination at C6 of the imidazothiazole core precedes carbaldehyde formation due to the ring’s electron-deficient nature. Direct electrophilic chlorination requires protection to avoid over-halogenation. Common approaches include:
Table 2: Chlorination Methods Comparison
Method | Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
N-Protection + SO₂Cl₂ | 0°C, DCM, 2h | C6 >99% | 85–92 | Requires protection/deprotection |
Enzymatic (PrnC) | pH 7.4, 30°C, FAD/NADH | Undetermined* | 33–81* | Low kcat (0.46 min⁻¹); complex cofactors |
*Data extrapolated from PrnC activity on pyrrolic substrates [8].
Synthesizing this compound faces critical choice between solution-phase and solid-phase strategies:
Solution-Phase Synthesis
Solid-Phase Synthesis
Table 3: Synthesis Method Performance Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Flexibility | High (mg to kg) | Low (<1 g typical) |
Purity (Crude) | 70–80% | 90–95% |
Purification Method | Column chromatography | Resin washing |
Automation Potential | Low | High |
Cumulative Yield | 60–70% | 40–60% |
Hybrid approaches show promise: early steps in solution (for scalability) followed by late-stage functionalization on solid support to leverage purification advantages [5] .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1